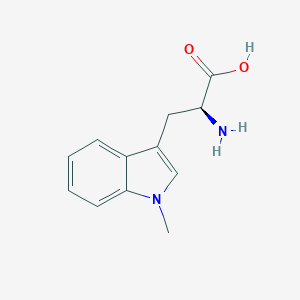

(S)-Indoximod

Description

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-2-amino-3-(1-methylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-14-7-8(6-10(13)12(15)16)9-4-2-3-5-11(9)14/h2-5,7,10H,6,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADWXFSZEAPBJS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101314974 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21339-55-9 | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21339-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021339559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101314974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-1-Methyl-L-tryptophan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD0FY1J13B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(S)-Indoximod vs. (R)-Indoximod: A Technical Guide to Their Distinct Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoximod, a prominent immunomodulatory agent, has been the subject of extensive research in oncology. As a chiral molecule, it exists as two distinct enantiomers: (S)-Indoximod and (R)-Indoximod. While structurally similar, these stereoisomers exhibit markedly different biological activities and mechanisms of action. This technical guide provides an in-depth comparison of this compound and (R)-Indoximod, focusing on their differential effects on key signaling pathways, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to inform researchers, scientists, and drug development professionals in the fields of immunology and oncology.

Core Biological Activities: A Tale of Two Enantiomers

The primary divergence in the biological activity of the Indoximod enantiomers lies in their interaction with the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), a key regulator of tryptophan metabolism and immune suppression.

(R)-Indoximod (also known as D-Indoximod or simply Indoximod) is the more extensively studied enantiomer and has been the focus of clinical development. Contrary to initial assumptions, (R)-Indoximod is not a direct inhibitor of the IDO1 enzyme.[1][2] Instead, its immunomodulatory effects are primarily mediated through two distinct mechanisms:

-

mTORC1 Signaling Pathway Activation: In the tumor microenvironment, high IDO1 activity leads to the depletion of tryptophan, an essential amino acid. This tryptophan scarcity inhibits the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in T cells, leading to their anergy and apoptosis. (R)-Indoximod acts as a tryptophan mimetic, effectively signaling tryptophan sufficiency to the cell.[3] This relieves the inhibition of mTORC1, thereby restoring T-cell proliferation and effector function.[3]

-

Aryl Hydrocarbon Receptor (AhR) Modulation: (R)-Indoximod also interacts with the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[4] This interaction can modulate T-cell differentiation, promoting the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs).[4] Furthermore, in some immune cells like dendritic cells, (R)-Indoximod can lead to the downregulation of IDO1 expression via an AhR-dependent mechanism.[5]

This compound (also known as L-Indoximod) , in contrast to its R-enantiomer, functions as a weak, competitive inhibitor of the IDO1 enzyme.[6][7] Its primary mechanism of action is the direct, albeit modest, blockade of tryptophan catabolism by IDO1.

The prodrug NLG802 was developed to enhance the oral bioavailability of (R)-Indoximod.[8] Upon administration, NLG802 is rapidly converted to (R)-Indoximod, leading to significantly higher plasma concentrations and exposure compared to direct administration of (R)-Indoximod.[8][9]

Quantitative Data Comparison

The following tables summarize the key quantitative parameters differentiating the biological activities of this compound and (R)-Indoximod.

| Parameter | This compound | (R)-Indoximod (Indoximod) | Reference(s) |

| IDO1 Enzyme Inhibition (Ki) | 19 µM (competitive inhibitor) | Very weak or no direct inhibition | [6][7] |

| mTORC1 Activation (EC50) | Data not readily available | ~70 nM | [3] |

| T-Cell Proliferation (EC50) | Data not readily available in direct comparison | ~40 µM (in mixed lymphocyte reaction) | [10] |

| AhR Modulation | Limited data available | Activates AhR-dependent transcription | [4] |

Table 1: Comparative in vitro biological activities of this compound and (R)-Indoximod.

| Parameter | Value | Reference(s) |

| Oral Bioavailability Increase | >5-fold increase in exposure compared to an equivalent molar dose of (R)-Indoximod. | [8] |

| Cmax Increase | 4 to 6-fold increase in maximum plasma concentration (Cmax) compared to an equivalent molar dose of (R)-Indoximod. | [9][11] |

| AUC Increase | 3 to 4.7-fold increase in the area under the curve (AUC), indicating greater overall drug exposure, compared to an equivalent molar dose of (R)-Indoximod. | [9][11] |

Table 2: Pharmacokinetic advantages of the (R)-Indoximod prodrug, NLG802, in preclinical models.

Signaling Pathways and Experimental Workflows

To visually represent the distinct mechanisms of action and the experimental approaches used to characterize these enantiomers, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway Diagrams

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 3. IDO inhibits a tryptophan sufficiency signal that stimulates mTOR: A novel IDO effector pathway targeted by D-1-methyl-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-D-tryptophan activates aryl hydrocarbon receptor, a pathway associated with bladder cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]

- 7. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubcompare.ai [pubcompare.ai]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

(S)-Indoximod: A Technical Guide to a Tryptophan Mimetic and IDO Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase (IDO1) is a critical immunomodulatory enzyme that suppresses anti-tumor immunity by catabolizing the essential amino acid L-tryptophan. This depletion, coupled with the production of immunosuppressive metabolites like kynurenine, creates a tolerant tumor microenvironment, hindering effective T-cell responses. (S)-Indoximod (also known as indoximod or D-1MT) is a small molecule IDO pathway inhibitor with a distinct mechanism of action. Unlike direct enzymatic inhibitors, this compound functions as a tryptophan mimetic. It acts downstream of the IDO1 enzyme to counteract the effects of tryptophan starvation, primarily by restoring signaling through the mTORC1 pathway, a key regulator of T-cell activation and survival. This guide provides an in-depth technical overview of this compound, including its mechanism of action, quantitative data from key studies, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

The IDO Pathway in Immuno-Oncology

The enzyme IDO1 is the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often upregulated, frequently in response to inflammatory cytokines like interferon-gamma (IFN-γ), which can be released by tumor-infiltrating lymphocytes.[2][3]

IDO1-mediated tryptophan catabolism exerts its immunosuppressive effects through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan starves effector T-cells, which are highly dependent on this essential amino acid. This starvation leads to the activation of the GCN2 kinase, which halts T-cell proliferation and can induce anergy or apoptosis.[4][5]

-

Kynurenine Production: The accumulation of tryptophan metabolites, collectively known as kynurenines, actively suppresses the immune response. Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that promotes the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) at the expense of pro-inflammatory T-helper 17 (Th17) cells.[5][6][7]

This dual mechanism effectively cripples the anti-tumor T-cell response, allowing cancer cells to evade immune destruction.[1][3]

This compound: Mechanism of Action

This compound's primary mechanism is fundamentally different from direct competitive inhibitors of the IDO1 enzyme. While its L-isomer counterpart (L-1MT) is a weak competitive inhibitor, this compound does not bind to or inhibit the purified IDO1 enzyme.[6][8][9] Instead, it functions as a tryptophan mimetic to reverse the downstream consequences of IDO-mediated tryptophan depletion.

Key aspects of its mechanism include:

-

mTORC1 Pathway Restoration: In T-cells, low tryptophan levels caused by IDO1 activity lead to the downregulation of the master metabolic kinase mTORC1, which is essential for T-cell growth, proliferation, and effector function.[3][6] this compound acts as a tryptophan sufficiency signal, restoring mTORC1 activity even in a tryptophan-depleted environment.[10][11] This reactivation of mTORC1 reverses the anergic state of T-cells and restores their proliferative capacity.[3][7]

-

No Effect on GCN2 Kinase: Unlike the restoration of tryptophan levels, this compound does not inhibit the activation of the GCN2 kinase pathway, which is another key sensor of amino acid stress.[10] This highlights the specificity of its action on the mTORC1 signaling axis.

-

Modulation of the Aryl Hydrocarbon Receptor (AhR): this compound can influence AhR signaling. By modulating AhR-dependent transcription, it can inhibit the differentiation of CD4+ T-cells into immunosuppressive Foxp3+ Tregs and favor the development of pro-inflammatory RORC-expressing Th17 cells.[7] Furthermore, some studies suggest that this compound can downregulate IDO1 protein expression in dendritic cells through an AhR-dependent mechanism.[7][9]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Preclinical Activity of this compound

| Parameter | Value | Context | Reference |

| mTORC1 Reactivation | IC₅₀ ≈ 70 nM | Concentration to relieve suppression of mTORC1 in tryptophan-depleted cells. | [6] |

| T-Cell Proliferation | EC₅₀ = 23.2 µM | Concentration to restore CD8+ T-cell proliferation in co-culture with TDO-expressing tumor cells. | [3] |

| IDO1 Enzyme Inhibition | Does not inhibit | This compound does not directly inhibit the purified IDO1 enzyme. | [6][8] |

| IDO1 Competitive Inhibition (L-isomer) | Kᵢ = 19 µM | The L-isomer of 1-methyl-tryptophan (L-1MT) is a weak competitive inhibitor of IDO1. | [7] |

Table 2: Clinical Pharmacokinetics and Dosing of this compound (Single Agent)

| Parameter | Value | Dose Level | Patient Population | Reference |

| Recommended Phase II Dose | 1200 mg BID | N/A | Advanced solid tumors | [12][13] |

| Maximum Tolerated Dose (MTD) | Not Reached | Up to 2000 mg BID | Advanced solid tumors | [13] |

| Time to Cₘₐₓ (Tₘₐₓ) | ~2.9 hours | 2000 mg BID | Advanced solid tumors | [13] |

| Maximum Concentration (Cₘₐₓ) | ~12 µM | 2000 mg BID | Advanced solid tumors | [13] |

| Plasma Half-life (t₁/₂) | ~10.5 hours | 2000 mg BID | Advanced solid tumors | [13] |

Table 3: Clinical Efficacy of Indoximod in Combination Therapy (Phase II)

| Indication | Combination Therapy | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| Advanced Melanoma | Pembrolizumab | 53% | 73% | 12.4 months | [12] |

Detailed Experimental Protocols

This section provides detailed methodologies for key assays used to characterize IDO pathway inhibitors like this compound.

IDO1 Enzymatic Activity Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context by quantifying the production of kynurenine.

Methodology:

-

Cell Plating: Seed human cells known to express IDO1 upon stimulation (e.g., HeLa cells or monocyte-derived dendritic cells) in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[6][14]

-

IDO1 Induction & Compound Addition: The next day, replace the medium with fresh medium containing a stimulating agent, typically human IFN-γ (final concentration 10-100 ng/mL), along with serial dilutions of the test compound (e.g., this compound).[6] Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.[6]

-

Kynurenine Measurement:

-

Harvest 100 µL of the culture supernatant.[1]

-

Add 50 µL of 30% trichloroacetic acid (TCA) to each sample, mix, and incubate at 50°C for 30 minutes. This step hydrolyzes the initial product, N-formylkynurenine, into the stable kynurenine.[1]

-

Centrifuge the plate at 8000g for 5 minutes to pellet the precipitated protein.[1]

-

Transfer 75 µL of the resulting supernatant to a new 96-well plate.[1]

-

Add 75 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) to each well and incubate at room temperature for 10 minutes.[1]

-

-

Data Analysis: Measure the absorbance of the resulting yellow-colored product at 480-490 nm using a microplate reader.[14] Generate a standard curve using known concentrations of L-Kynurenine. Calculate the concentration of kynurenine in each sample and determine the EC₅₀ value for the test compound.

T-Cell Proliferation Assay (CFSE-Based)

This assay quantifies the ability of this compound to restore T-cell proliferation in an IDO-active environment using the fluorescent dye Carboxyfluorescein succinimidyl ester (CFSE).

Methodology:

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor whole blood using Ficoll-Paque density gradient centrifugation.[10][11] T-cells can be further purified using negative selection kits if desired.

-

CFSE Labeling: Resuspend cells at 10-20 x 10⁶ cells/mL in PBS with 0.1% BSA. Add CFSE stock solution to a final concentration of 1-5 µM.[15] Incubate for 10-20 minutes at 37°C.[10] Quench the reaction by adding an equal volume of cold complete culture medium (containing 10% FBS) and incubate for 5 minutes. Wash the cells 2-3 times with complete medium.

-

Assay Setup:

-

Suppressor Cells: Plate IDO-expressing cells (e.g., IFN-γ-matured monocyte-derived dendritic cells or a tumor cell line like SW48) in a 96-well plate.[3]

-

Responder Cells: Add the CFSE-labeled T-cells to the wells.

-

Stimulation: Add a polyclonal T-cell stimulus, such as anti-CD3/CD28-coated beads or Phytohaemagglutinin (PHA).[10]

-

Treatment: Add serial dilutions of this compound or vehicle control to the appropriate wells.

-

-

Incubation: Co-culture the cells for 3-5 days at 37°C in a 5% CO₂ incubator.

-

Flow Cytometry: Harvest the cells and, if desired, stain with fluorescently-conjugated antibodies against cell surface markers (e.g., CD4, CD8). Analyze the cells on a flow cytometer using a 488 nm laser for excitation.

-

Data Analysis: Gate on the live lymphocyte population (and specific T-cell subsets if stained). As cells divide, the CFSE fluorescence intensity is halved with each generation, resulting in distinct peaks on a histogram. Quantify proliferation by calculating the percentage of divided cells or using proliferation modeling software.

qRT-PCR for T-Cell Lineage-Specific Transcription Factors

This protocol is for quantifying the mRNA expression of FOXP3 (Treg marker) and RORC (Th17 marker) to assess the effect of this compound on T-cell differentiation.

Methodology:

-

Cell Culture: Isolate naïve CD4+ T-cells from PBMCs. Culture them under Treg-polarizing conditions (e.g., anti-CD3/CD28 stimulation + TGF-β + IL-2) or Th17-polarizing conditions (e.g., TGF-β + IL-6) in the presence or absence of this compound (e.g., 100 µM) for 4-5 days.[7][16]

-

RNA Isolation: Harvest the cells and extract total RNA using a reagent like TRIzol or a column-based kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[7]

-

Real-Time PCR (qPCR):

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (FOXP3, RORC) and a housekeeping gene (GAPDH), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).[7][17]

-

Use a real-time PCR system with a standard thermal cycling program: an initial denaturation step (e.g., 95°C for 10 min), followed by 40-50 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[7]

-

-

Data Analysis: Determine the cycle threshold (CT) for each gene. Normalize the CT value of the target gene to the CT value of the housekeeping gene (ΔCT = CT_target - CT_GAPDH). Calculate the relative fold change in gene expression using the 2-ΔΔCT method, comparing the this compound-treated samples to the vehicle-treated controls.[17]

Conclusion

This compound represents a unique approach to targeting the immunosuppressive IDO pathway. By acting as a tryptophan mimetic, it circumvents the need for direct enzymatic inhibition and instead restores crucial T-cell signaling pathways that are silenced by the tumor's metabolic warfare. Its ability to reactivate mTORC1 and modulate AhR signaling provides a multi-pronged mechanism to reinvigorate anti-tumor T-cell responses. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to understand and advance this class of immunometabolic adjuvants in the field of oncology.

References

- 1. A two-step induction of indoleamine 2,3 dioxygenase (IDO) activity during dendritic-cell maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sartorius.com [sartorius.com]

- 3. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. revvity.com [revvity.com]

- 6. benchchem.com [benchchem.com]

- 7. Evaluation of FOXP3 and RORγt Expressions by Real-Time PCR [bio-protocol.org]

- 8. The efficacy of indoximod upon stimulation with pro-inflammatory cytokines in triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - CN [thermofisher.cn]

- 11. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bu.edu [bu.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The Tale of Two Isomers: A Technical Guide to the Discovery and Synthesis of Indoximod Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoximod, the D-stereoisomer of 1-methyl-tryptophan, has emerged as a significant immunomodulatory agent in oncology. Unlike its L-isomer, which acts as a weak competitive inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), Indoximod's primary mechanism of action is not direct enzyme inhibition. Instead, it functions as a tryptophan mimetic, counteracting the immunosuppressive effects of tryptophan depletion in the tumor microenvironment. This technical guide provides an in-depth exploration of the discovery, synthesis, and distinct biological activities of Indoximod and its L-stereoisomer. It includes a comprehensive summary of their quantitative biological data, detailed experimental methodologies for their synthesis and key biological assays, and visual representations of the critical signaling pathways they modulate. This document serves as a core resource for researchers and professionals in drug development seeking to understand and leverage the unique properties of Indoximod stereoisomers.

Discovery and Rationale: A Paradigm Shift from Direct Inhibition

The journey to understanding Indoximod began with the investigation of the racemic mixture 1-methyl-D,L-tryptophan (1MT) as an inhibitor of IDO1[1][2]. IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism, and its upregulation in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive metabolites, thereby facilitating tumor immune escape[3][4].

Initial studies revealed that the L-isomer of 1-methyl-tryptophan (L-1MT) is a weak competitive inhibitor and substrate for the IDO1 enzyme[1][5]. In contrast, the D-isomer, now known as Indoximod, demonstrated a surprising lack of direct binding or inhibition of the purified IDO1 enzyme[1][6]. Despite this, preclinical studies consistently showed that Indoximod possessed superior anti-cancer activity compared to its L-counterpart[5]. This pivotal observation shifted the focus of research from direct enzymatic inhibition to understanding the downstream signaling effects of these stereoisomers.

Comparative Biological Activity of Indoximod Stereoisomers

The distinct mechanisms of action of the D- and L-stereoisomers of 1-methyl-tryptophan are reflected in their differing potencies in various biological assays. While L-1MT directly interacts with the IDO1 enzyme, Indoximod's effects are mediated through the modulation of downstream signaling pathways, primarily mTORC1 and AhR.

| Parameter | D-Indoximod (1-methyl-D-tryptophan) | L-1-methyl-tryptophan | Reference |

| IDO1 Enzyme Inhibition (Ki) | No direct inhibition | 19 µM (competitive inhibitor) | [5][7] |

| IDO1 Inhibition in HeLa cells (IC50) | > 2.5 mM | 120 µM | [3][8] |

| mTORC1 Reactivation in Tryptophan-deficient cells (EC50) | ~40 µM | 80 - 100 µM | [7] |

| AhR-mediated Transcriptional Activation (EC50) | 33 ± 6 µM | Unable to mediate induction | [7] |

| CYP1A1 (AhR target) Induction (EC50) | 23 ± 6 µM | No induction | [7] |

Signaling Pathways Modulated by Indoximod

Indoximod exerts its immunomodulatory effects by intervening in two critical signaling pathways that are dysregulated in the tumor microenvironment: the mTORC1 pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.

mTORC1 Pathway Reactivation

IDO1-mediated tryptophan depletion leads to the suppression of the mammalian target of rapamycin complex 1 (mTORC1) in T cells, a critical regulator of cell growth and proliferation[9]. This suppression contributes to T cell anergy and reduced anti-tumor immunity. Indoximod, acting as a tryptophan mimetic, creates a "tryptophan sufficiency" signal that reactivates the mTORC1 pathway even in a low-tryptophan environment[4][7][9]. This reactivation restores T cell proliferation and effector function.

Caption: Indoximod reactivates the mTORC1 pathway in T cells.

Aryl Hydrocarbon Receptor (AhR) Pathway Modulation

The kynurenine produced by IDO1 activity is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that can promote the differentiation of immunosuppressive regulatory T cells (Tregs)[7][10]. Indoximod also interacts with the AhR pathway, but in a manner that favors the differentiation of pro-inflammatory T helper 17 (Th17) cells over Tregs[4][7]. It achieves this by increasing the transcription of RORC (a key Th17 transcription factor) while inhibiting the transcription of FOXP3 (a key Treg transcription factor)[7].

Caption: Indoximod modulates AhR signaling to favor Th17 differentiation.

Synthesis of Indoximod Stereoisomers

The synthesis of Indoximod (1-methyl-D-tryptophan) and its L-isomer typically starts from the corresponding D- or L-tryptophan enantiomer. The key synthetic step is the methylation of the indole nitrogen.

General Synthesis Workflow

Caption: General synthetic workflow for Indoximod stereoisomers.

Experimental Protocol: Synthesis of Boc-Protected Indoximod

This protocol is adapted from a published procedure for the synthesis of a Boc-protected Indoximod derivative[11].

Materials:

-

Indoximod (1-methyl-D-tryptophan)

-

Sodium hydroxide (NaOH)

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Tetrahydrofuran (THF)

-

Water (H₂O)

-

1N Hydrochloric acid (HCl)

Procedure:

-

Dissolve Indoximod (1.0 eq), NaOH (2.36 eq), and (Boc)₂O (2.36 eq) in a mixture of THF and H₂O.

-

Stir the reaction mixture at room temperature for 48 hours.

-

Remove the THF by evaporation under reduced pressure.

-

Acidify the remaining aqueous layer to a pH of 3 using 1N HCl.

-

The Boc-protected Indoximod will precipitate and can be collected by filtration.

-

Wash the product with water and dry under vacuum.

Chiral Separation of 1-Methyl-Tryptophan Stereoisomers

For the separation of the racemic mixture of 1-methyl-tryptophan, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method.

Protocol Outline: HPLC Chiral Separation

-

Column: A Cinchona alkaloid-based zwitterionic CSP is effective for the separation of tryptophan derivatives[12].

-

Mobile Phase: A typical mobile phase consists of methanol/water (e.g., 98/2 v/v) with additives such as formic acid (25-75 mM) and diethylamine (20-50 mM) to improve resolution[12].

-

Detection: UV detection at a wavelength appropriate for the indole chromophore (e.g., 280 nm).

-

Alternative Method: Pre-column derivatization with a chiral reagent to form diastereomers, followed by separation on a standard reverse-phase column[13][14].

Key Experimental Protocols for Biological Characterization

mTORC1 Activation Assay in T Cells

This assay assesses the ability of Indoximod to reactivate mTORC1 signaling in T cells under conditions of tryptophan depletion.

Procedure Outline:

-

Culture primary human T cells in tryptophan-deficient media overnight to suppress mTORC1 activity.

-

Treat the T cells with varying concentrations of Indoximod or L-1MT.

-

After incubation, lyse the cells and prepare protein extracts.

-

Perform Western blot analysis to detect the phosphorylation of S6 Kinase (pS6K), a downstream target and indicator of mTORC1 activity[7]. An increase in the pS6K/S6K ratio indicates mTORC1 activation.

AhR-Mediated Gene Expression Analysis

This protocol measures the effect of Indoximod on the transcription of AhR target genes in CD4+ T cells.

Procedure Outline:

-

Isolate human CD4+ T cells and stimulate them with anti-CD3/CD28 antibodies to induce differentiation.

-

Culture the stimulated T cells in the presence of Indoximod (e.g., 100 µM) and/or an AhR inhibitor for a specified period (e.g., 5-96 hours)[7].

-

Isolate total RNA from the cells.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of AhR target genes, such as CYP1A1, RORC, and FOXP3[7]. Gene expression levels are normalized to a housekeeping gene.

Conclusion

The discovery of Indoximod and the elucidation of its unique mechanism of action represent a significant advancement in the field of cancer immunotherapy. By moving beyond the simple paradigm of direct enzyme inhibition, the study of Indoximod and its stereoisomer has unveiled the intricate downstream signaling consequences of targeting the IDO pathway. Indoximod's ability to reactivate mTORC1 and modulate AhR signaling in T cells provides a powerful, multi-pronged approach to overcoming tumor-induced immunosuppression. The synthetic routes and experimental protocols detailed in this guide offer a foundational resource for the continued investigation and development of this promising class of immunometabolic adjuvants. As research progresses, a deeper understanding of the distinct roles of the Indoximod stereoisomers will undoubtedly pave the way for more refined and effective therapeutic strategies in oncology.

References

- 1. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 2. Design, synthesis and evaluation of tryptophan analogues as tool compounds to study IDO1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The Immunomodulator 1-Methyltryptophan Drives Tryptophan Catabolism Toward the Kynurenic Acid Branch [frontiersin.org]

- 4. oncotarget.com [oncotarget.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 1-Methyltryptophan - Wikipedia [en.wikipedia.org]

- 7. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment [frontiersin.org]

- 9. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Aryl hydrocarbon receptor signaling mediates expression of indoleamine 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Indirect chiral separation of tryptophan enantiomers by high performance liquid chromatography with indirect chemiluminiscence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

(S)-Indoximod: A Technical Guide to its Impact on T-Cell Suppression and mTOR Signaling

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Indoximod, the D-enantiomer of 1-methyl-tryptophan, is an immunomodulatory compound that counteracts tumor-mediated immune suppression. Unlike direct enzymatic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), this compound acts downstream of tryptophan catabolism. It functions as a tryptophan mimetic, reversing the suppressive effects of tryptophan depletion on T-cells by reactivating the metabolic kinase mTORC1. This leads to enhanced T-cell proliferation and effector function. Furthermore, this compound modulates T-cell differentiation through the Aryl Hydrocarbon Receptor (AhR), promoting a pro-inflammatory Th17 phenotype over an immunosuppressive regulatory T-cell (Treg) phenotype. This guide provides an in-depth overview of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Core Mechanism of Action: Reversing T-Cell Suppression

Tumors frequently overexpress the enzyme IDO1, which catabolizes the essential amino acid tryptophan into kynurenine. The resulting tryptophan-depleted microenvironment suppresses T-cell function through two primary mechanisms:

-

Activation of the General Control Nonderepressible 2 (GCN2) kinase: Tryptophan starvation leads to an accumulation of uncharged tRNAs, which activates the GCN2 stress-response pathway, ultimately inhibiting T-cell proliferation.

-

Inhibition of the mammalian Target of Rapamycin (mTOR) pathway: Tryptophan is essential for mTORC1 activation in T-cells. Its depletion leads to mTORC1 inactivation, shutting down critical anabolic processes required for T-cell growth and function.[1][2]

This compound circumvents this immunosuppressive environment. It is not a direct inhibitor of the IDO1 enzyme but rather acts as a tryptophan mimetic.[2] This allows it to create an artificial tryptophan sufficiency signal, leading to the reactivation of mTORC1 and the restoration of T-cell proliferation and effector functions, even in the presence of low tryptophan concentrations.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative effects of this compound on T-cell responses and related signaling pathways.

| Parameter | Cell Type | Condition | This compound Concentration | Result | Reference |

| CD8+ T-Cell Proliferation | Human CD8+ T-cells | Co-culture with TDO-expressing SW48 cells | EC50: 23.2 μM (95% CI: 14.6 μM to 36.7 μM) | Restores T-cell proliferation to control levels. | [3] |

| IDO1 Protein Expression | Human monocyte-derived dendritic cells (moDCs) | Differentiated in the presence of IFNγ, TNFα, IL-1β, IL-6, anti-CD40L, and PGE2 | EC50: ~20 μM | Dose-dependent decrease in IDO1 protein expression (up to ~65% decrease at 100 μM). | [3] |

| Gene Expression in CD4+ T-cells | Human CD4+ T-cells | Stimulated with anti-CD3/CD28 | 100 μM | Increases RORC (Th17 master regulator) transcription and inhibits FOXP3 (Treg master regulator) transcription. | [3] |

Signaling Pathways and Experimental Workflows

This compound's Effect on the mTOR Signaling Pathway

The following diagram illustrates how this compound bypasses IDO1-mediated T-cell suppression to reactivate the mTORC1 pathway.

Caption: this compound reactivates mTORC1 signaling in T-cells.

This compound's Influence on T-Cell Differentiation via the AhR Pathway

This diagram shows the proposed mechanism by which this compound modulates CD4+ T-cell differentiation.

Caption: this compound modulates T-cell differentiation via AhR.

Experimental Workflow: T-Cell Proliferation Assay

The following diagram outlines a typical workflow for assessing the effect of this compound on T-cell proliferation.

Caption: Workflow for a T-cell proliferation dye dilution assay.

Detailed Experimental Protocols

T-Cell Proliferation Assay (Dye Dilution Method)

This protocol is a generalized procedure based on commonly used methods. Specific details may need optimization.

Materials:

-

Ficoll-Paque PLUS

-

RosetteSep™ Human T Cell Enrichment Cocktail

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine

-

Carboxyfluorescein succinimidyl ester (CFSE) or similar proliferation dye

-

Human anti-CD3 and anti-CD28 antibodies (plate-bound or soluble)

-

This compound

-

96-well flat-bottom culture plates

-

Flow cytometer

Procedure:

-

Isolation of T-Cells:

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.

-

Enrich for T-cells using a negative selection kit such as RosetteSep™.

-

-

Dye Labeling:

-

Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

-

Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.

-

Wash the cells three times with complete RPMI medium.

-

-

Cell Culture:

-

Coat a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C. Wash wells with PBS before use.

-

Seed labeled T-cells at 1 x 10^5 cells/well.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL).

-

To model immunosuppression, add IDO-expressing dendritic cells or use media conditioned by IDO+ tumor cells.

-

Add a serial dilution of this compound to the appropriate wells. Include vehicle-only controls.

-

Bring the final volume in each well to 200 µL with complete RPMI medium.

-

-

Incubation:

-

Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells and wash with PBS containing 2% FBS.

-

Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting emission at ~525 nm.

-

Gate on the live lymphocyte population. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.

-

Western Blot for mTOR Signaling Proteins

This protocol provides a general framework for assessing the phosphorylation status of mTOR pathway proteins.

Materials:

-

T-cells cultured with and without this compound under conditions of tryptophan depletion.

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels (6% for mTOR, 12% for downstream targets).

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T).

-

Primary antibodies (e.g., anti-phospho-S6K (Thr389), anti-total S6K, anti-phospho-mTOR (Ser2448), anti-total mTOR, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

Procedure:

-

Cell Lysis:

-

Harvest and wash T-cells with ice-cold PBS.

-

Lyse the cell pellet in RIPA buffer on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE. Use a low percentage gel (e.g., 6%) for the large mTOR protein (~289 kDa).

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBS-T.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in the previous step.

-

-

Detection:

-

Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Strip and re-probe the membrane for total protein and loading controls (e.g., β-actin) to ensure equal loading.

-

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the metabolic suppression of T-cells within the tumor microenvironment. Its unique mechanism of action, centered on the reactivation of mTORC1 signaling and the modulation of T-cell differentiation via AhR, distinguishes it from direct IDO1 enzyme inhibitors. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to further elucidate and harness the therapeutic potential of this compound.

References

Indoximod's Impact on Dendritic Cell Function and T-Cell Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indoleamine 2,3-dioxygenase (IDO1) is a critical enzyme in the tryptophan catabolism pathway and a key mediator of immune suppression in the tumor microenvironment.[1][2][3] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 expressed by tumor cells or antigen-presenting cells, such as dendritic cells (DCs), can lead to T-cell anergy, apoptosis, and the promotion of regulatory T cells (Tregs).[4][5][6] Indoximod (1-methyl-D-tryptophan) is an orally administered small-molecule IDO pathway inhibitor that has been investigated for its potential to reverse this tumor-mediated immune evasion.[7][8] Unlike direct enzymatic inhibitors, Indoximod has a unique and multifaceted mechanism of action that restores immune function downstream of IDO1 activity.[1][2][9] This guide provides an in-depth technical overview of Indoximod's core mechanisms, its specific effects on dendritic cell and T-cell populations, and detailed experimental protocols for studying its activity.

The IDO1 Pathway and Its Role in Immune Suppression

The IDO1 enzyme catalyzes the initial, rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[1] This process has two major consequences for the immune system:

-

Tryptophan Depletion: T-effector cells are highly sensitive to local tryptophan concentrations.[3] Low levels of tryptophan are sensed by the GCN2 kinase, which leads to the arrest of T-cell proliferation and the induction of anergy (a state of functional unresponsiveness).[4][10]

-

Kynurenine Production: Tryptophan catabolism generates metabolites, primarily kynurenine (Kyn), which actively suppress the immune system.[5][10] Kynurenine acts as a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that, when activated by Kyn, promotes the differentiation of naïve CD4+ T cells into immunosuppressive FoxP3+ regulatory T cells (Tregs).[10][11]

IDO1-expressing dendritic cells, particularly plasmacytoid DCs (pDCs) found in tumor-draining lymph nodes, are potent suppressors of anti-tumor T-cell responses.[6][12] They create a localized microenvironment of low tryptophan and high kynurenine, which inhibits effector T cells and expands Treg populations, thereby fostering immune tolerance to tumor antigens.[4][6]

Indoximod's Core Mechanism of Action

Crucially, Indoximod is not a direct enzymatic inhibitor of IDO1.[9][13] Instead, it functions as a tryptophan mimetic, counteracting the downstream immunosuppressive signals generated by IDO1 activity.[1][5][8] Its mechanism is pleiotropic, primarily involving the reactivation of the mTORC1 pathway and modulation of the AhR signaling cascade.[10][11]

Reactivation of the mTORC1 Pathway

In conditions of low tryptophan created by IDO1, the master metabolic kinase mTORC1 is inactivated in T cells, contributing to their proliferative arrest.[2][9] Indoximod acts as a tryptophan sufficiency signal, effectively tricking the cell into sensing adequate tryptophan levels.[10][11] This signal reactivates mTORC1, thereby restoring protein synthesis and enabling T-cell proliferation and activation, even in a tryptophan-depleted environment.[7][9] This action bypasses the GCN2 stress kinase pathway, which is typically activated by amino acid starvation.[1][10]

Modulation of the Aryl Hydrocarbon Receptor (AhR)

Indoximod directly influences the AhR signaling pathway, which is a key regulator of T-cell differentiation.[10][11] While the IDO1 metabolite kynurenine activates AhR to promote the transcription of FOXP3 (leading to Treg differentiation), Indoximod alters AhR-dependent transcription.[10][14] It inhibits the transcription of FOXP3 while simultaneously increasing the transcription of RORC, the master regulator for Th17 cell differentiation.[10][11][15] This skews the differentiation of naïve CD4+ T cells away from an immunosuppressive Treg phenotype and towards a pro-inflammatory Th17 helper T-cell phenotype.[2][9]

Downregulation of IDO1 Expression in Dendritic Cells

In addition to its effects on T cells, Indoximod can downregulate the expression of IDO1 protein in both human monocyte-derived dendritic cells (moDCs) and murine lymph node DCs.[10][11][15] This effect appears to be mediated through the AhR signaling pathway, interrupting a positive feedback loop where kynurenine can drive IDO1 transcription.[10] By reducing the amount of the IDO1 enzyme in these key antigen-presenting cells, Indoximod further diminishes the immunosuppressive capacity of the tumor microenvironment.[2][16]

Quantitative Data on Indoximod's Effects

The following tables summarize key quantitative data from preclinical and clinical studies, providing insight into Indoximod's potency and observed effects.

Table 1: Preclinical Efficacy of Indoximod

| Parameter | Experimental System | Value | Source(s) |

| EC₅₀ for restoring CD8⁺ T-cell proliferation (co-culture) | CD8⁺ T cells co-cultured with TDO-expressing SW48 cells | 23.2 μM (95% CI: 14.6-36.7 μM) | [10] |

| EC₅₀ for restoring CD8⁺ T-cell proliferation (conditioned media) | CD8⁺ T cells in media conditioned by SW48 cells | 41.4 μM (95% CI: 31.1-55.4 μM) | [10] |

| Potency for IDO1 protein downregulation | Human monocyte-derived dendritic cells (moDCs) | ~20 μM | [15] |

| IC₅₀ for relieving mTORC1 suppression | Cells subjected to IDO/TDO-mediated tryptophan depletion | ~70 nM | [2] |

Table 2: Selected Clinical Trial Data for Indoximod

| Trial / Cancer Type | Combination Agent | Dose of Indoximod | Key Efficacy Results | Source(s) |

| Phase 2 / Advanced Melanoma | Pembrolizumab | 1200 mg BID | ORR: 51%, CR: 20%, DCR: 70%, Median PFS: 12.4 months | [17] |

| Phase 1b/2 / Metastatic Melanoma | Pembrolizumab | 1200 mg BID | ORR: 53%, CR: 18%, DCR: 73% | [9] |

| Phase 1 / Pediatric Brain Tumors | Temozolomide / Radiation | 19.2 mg/kg BID (RP2D) | Median OS (responders): 25.2 months vs. 7.3 months (non-responders) | [16][18] |

| Phase 1 / Advanced Malignancies | Monotherapy | Up to 2000 mg BID | Best response: Stable disease >6 months in 5/48 patients |

Abbreviations: BID (twice daily), ORR (Objective Response Rate), CR (Complete Response), DCR (Disease Control Rate), PFS (Progression-Free Survival), OS (Overall Survival), RP2D (Recommended Phase 2 Dose).

Detailed Experimental Protocols

This section provides methodologies for key in vitro experiments used to characterize Indoximod's effects on dendritic and T-cell function.

Protocol: Generation and Culture of Human Monocyte-Derived Dendritic Cells (moDCs)

This protocol is adapted from methodologies used to study Indoximod's effect on IDO1 expression.[10]

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Enrich for CD14⁺ monocytes using magnetic-activated cell sorting (MACS).

-

Differentiation: Culture the purified CD14⁺ monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL) to generate immature moDCs.

-

Maturation and IDO1 Induction: To induce IDO1 expression, mature the moDCs by adding a cytokine cocktail, typically including IFN-γ (e.g., 50 ng/mL) and LPS (e.g., 100 ng/mL), for an additional 24-48 hours.

-

Treatment: Treat the mature, IDO1-expressing moDCs with a dose range of Indoximod (e.g., 1 μM to 100 μM) for 24 hours.

-

Analysis: Harvest the cells. Analyze IDO1 protein expression by Western Blot or intracellular flow cytometry. Analyze IDO1 enzymatic activity by measuring kynurenine concentration in the culture supernatant using HPLC or an ELISA-based kit.

Protocol: In Vitro CD4⁺ T-Cell Differentiation Assay

This protocol is designed to assess the impact of Indoximod on the differentiation of naïve T cells into Treg and Th17 subsets.[10]

-

Isolation of Naïve CD4⁺ T Cells: Isolate naïve CD4⁺ T cells (CD4⁺CD45RA⁺) from healthy donor PBMCs using negative selection MACS kits to ensure minimal pre-activation.

-

Activation and Culture: Plate the naïve T cells in 96-well plates pre-coated with anti-CD3 antibody (e.g., 1-5 μg/mL). Add soluble anti-CD28 antibody (e.g., 1 μg/mL) to the culture medium (e.g., X-VIVO 15).

-

Differentiation Conditions:

-

Treg-polarizing conditions: Add TGF-β (e.g., 5 ng/mL) and IL-2 (e.g., 100 U/mL). To mimic the tumor microenvironment, exogenous kynurenine (e.g., 100 μM) can be added.

-

Th17-polarizing conditions: Add a cocktail of IL-6 (e.g., 20 ng/mL), IL-1β (e.g., 10 ng/mL), IL-23 (e.g., 20 ng/mL), and anti-IFN-γ/anti-IL-4 neutralizing antibodies.

-

-

Treatment: Add Indoximod (e.g., 100 μM) and/or an AhR inhibitor (e.g., CH223191, 10 μM) to the respective wells at the start of the culture.

-

Analysis (Day 4-5):

-

Gene Expression: After a short culture (e.g., 5 hours), harvest cells for quantitative RT-PCR (qRT-PCR) to measure mRNA levels of RORC and FOXP3.

-

Protein Expression (Flow Cytometry): After 4-5 days, restimulate cells with PMA/Ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for FoxP3 (Treg marker) and IL-17 (Th17 marker) and analyze by flow cytometry.

-

Conclusion

Indoximod represents a unique approach to targeting the immunosuppressive IDO1 pathway. Rather than inhibiting the enzyme directly, it acts as a crucial immunometabolic adjuvant, reversing the downstream consequences of IDO1 activity on key immune cells.[2][9][19] By reactivating mTORC1 in T cells, it restores their proliferative capacity in the tryptophan-depleted tumor microenvironment.[7][10] Concurrently, its modulation of AhR signaling in both dendritic cells and T cells serves a dual function: it reduces IDO1 expression in antigen-presenting cells and skews CD4⁺ T-cell differentiation away from an immunosuppressive Treg phenotype towards a pro-inflammatory Th17 lineage.[2][10][11] The quantitative data and experimental protocols provided herein offer a comprehensive foundation for researchers and drug developers seeking to further investigate and harness the therapeutic potential of Indoximod in immuno-oncology.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. What is Indoximod used for? [synapse.patsnap.com]

- 9. Frontiers | Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer [frontiersin.org]

- 10. Indoximod opposes the immunosuppressive effects mediated by IDO and TDO via modulation of AhR function and activation of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. Dendritic cells, indoleamine 2,3 dioxygenase and acquired immune privilege - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. oncotarget.com [oncotarget.com]

- 16. academic.oup.com [academic.oup.com]

- 17. jitc.bmj.com [jitc.bmj.com]

- 18. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Indoximod: An Immunometabolic Adjuvant in Cancer Therapy - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-Indoximod is an orally administered small molecule that acts as a potent immunometabolic adjuvant in cancer therapy. Unlike direct enzymatic inhibitors of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway, this compound functions as a tryptophan mimetic. This unique mechanism allows it to counteract the immunosuppressive effects of tryptophan depletion in the tumor microenvironment by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in immune cells. By restoring crucial metabolic functions in T cells, this compound enhances their proliferation and effector functions, thereby promoting anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Mechanism of Action

The enzyme IDO1, often overexpressed in the tumor microenvironment, catabolizes the essential amino acid tryptophan into kynurenine. This process leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, which collectively impair T cell function and promote an immunosuppressive milieu.

This compound circumvents this immunosuppressive mechanism. As a tryptophan mimetic, it is sensed by the amino acid sensing machinery within T cells, which in turn leads to the reactivation of mTORC1. The reactivation of mTORC1 restores critical metabolic pathways necessary for T cell proliferation, cytokine production, and effector function. This mechanism is distinct from direct IDO1 enzymatic inhibitors, as this compound acts downstream of tryptophan catabolism.

Preclinical Data

Preclinical studies have demonstrated the potential of this compound to enhance anti-tumor immunity, particularly in combination with other therapeutic modalities. While specific IC50 values for direct enzymatic inhibition are not applicable due to its mechanism of action, its biological activity has been characterized in various in vitro and in vivo models.

| Model System | Combination Agent | Key Findings | Reference |

| MMTV-Neu mice (autochthonous breast tumors) | Paclitaxel | Significantly more tumor regression than either agent alone; effect dependent on an anti-tumor immune response. | [1] |

| B16 murine melanoma | Immune checkpoint therapy | Improved response to immune checkpoint therapy. | [2] |

| Syngeneic orthotopic brain tumor model | Temozolomide and radiation | Demonstrated a synergistic effect. | [3] |

Clinical Data

This compound has been evaluated in multiple clinical trials across a range of malignancies, both as a monotherapy and in combination with chemotherapy, radiation, and immune checkpoint inhibitors. The tables below summarize key quantitative data from these trials.

Table 3.1: Phase I Monotherapy and Combination Trials

| Trial Identifier | Cancer Type | Combination Agent(s) | N | Dose | Key Efficacy Results | Reference |

| NCT00567931 | Advanced Solid Tumors | Monotherapy | 48 | Up to 2000 mg BID | Best response: Stable Disease > 6 months in 5 patients. | [4][5] |

| NCT01042505 | Metastatic Solid Tumors | Docetaxel | 27 (22 evaluable) | 1200 mg BID (RP2D) | 4 Partial Responses (2 breast, 1 NSCLC, 1 thymic). | [6][7] |

Table 3.2: Combination Trials in Advanced Melanoma

| Trial Identifier/Phase | Combination Agent | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) | Reference |

| Phase II (NCT01604889) | Pembrolizumab | 89 (non-ocular) | 51% | 20% | 70% | 12.4 months | [8][9] |

| Phase II (NLG2103) | Pembrolizumab | 60 | 52% (59% excluding ocular) | 10% | 74% | - | [10] |

| Phase II (NLG2103 Update) | Pembrolizumab | 51 | 61% | 20% | 80% | 12.9 months | [11] |

Table 3.3: Trials in Brain Tumors

| Trial Identifier | Patient Population | Combination Agent(s) | N | Key Efficacy Results | Reference |

| NCT02052648 (Phase I) | TMZ-refractory primary malignant brain tumors | Temozolomide (TMZ) | 12 | Best response: Stable Disease in 3 patients (5-10 months). 1 patient with significant tumor reduction. | [12] |

| NCT02502708 (Phase I) | Pediatric recurrent brain tumors or DIPG | TMZ or Radiation | 81 | Recurrent Disease (n=68): Median OS 13.3 months. DIPG (n=13): Median OS 14.4 months. Responders (n=26): Median OS 25.2 months vs. 7.3 months for non-responders. | [1][13][14] |

Experimental Protocols

This section provides an overview of key experimental methodologies for the evaluation of this compound.

In Vitro Assays

4.1.1 T Cell Proliferation Assay

-

Objective: To assess the ability of this compound to rescue T cell proliferation from IDO-mediated suppression.

-

Methodology:

-

Co-culture IDO1-expressing tumor cells or dendritic cells with human peripheral blood mononuclear cells (PBMCs) or isolated T cells.

-

Stimulate T cells with anti-CD3/CD28 antibodies or a specific antigen.

-

Treat co-cultures with a dose range of this compound.

-

After 3-5 days, measure T cell proliferation using methods such as CFSE dilution by flow cytometry or [3H]-thymidine incorporation.

-

Endpoint: Reversal of proliferation inhibition in the presence of this compound.

-

4.1.2 mTORC1 Activation Assay

-

Objective: To confirm the mechanism of action of this compound via mTORC1 activation.

-

Methodology:

-

Culture T cells under conditions of tryptophan depletion (e.g., in tryptophan-free media or in co-culture with IDO1-expressing cells).

-

Treat the cells with this compound.

-

Lyse the cells and perform Western blotting to detect the phosphorylation of mTORC1 downstream targets, such as p70S6K (at Thr389) and 4E-BP1 (at Thr37/46).

-

Alternatively, use flow cytometry with phospho-specific antibodies to assess phosphorylation levels in specific T cell subsets.

-

Endpoint: Increased phosphorylation of p70S6K and 4E-BP1 in the presence of this compound.

-

In Vivo Animal Models

-

Objective: To evaluate the anti-tumor efficacy of this compound in a physiological setting.

-

Methodology:

-

Tumor Implantation: Syngeneic tumor models (e.g., B16 melanoma, Lewis Lung Carcinoma) are implanted into immunocompetent mice.

-

Treatment: Once tumors are established, treat mice with this compound (administered via oral gavage or in drinking water), a combination agent (e.g., chemotherapy, checkpoint inhibitor), or vehicle control.

-

Monitoring: Measure tumor volume regularly. At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis (e.g., flow cytometry to assess T cell infiltration and activation).

-

Endpoints: Tumor growth inhibition, improved survival, and enhanced anti-tumor immune responses.

-

Clinical Trial Design

A common design for evaluating this compound in combination with an immune checkpoint inhibitor is a single-arm, open-label Phase II study.

-

Patient Population: Patients with a specific type of advanced or metastatic cancer (e.g., melanoma, glioblastoma) who may or may not have received prior therapies.

-

Treatment Regimen:

-

This compound administered orally, typically at a dose of 1200 mg twice daily, continuously.

-

The combination agent (e.g., pembrolizumab) is administered at its standard dose and schedule.

-

-

Endpoints:

-

Primary: Overall Response Rate (ORR) per RECIST 1.1 criteria.

-

Secondary: Progression-Free Survival (PFS), Overall Survival (OS), Duration of Response, and safety/tolerability.

-

-

Correlative Studies: Tumor biopsies and blood samples are often collected at baseline and on-treatment to analyze biomarkers, including IDO1 expression, T cell infiltration, and changes in peripheral immune cell populations.

Mandatory Visualizations

Conclusion

This compound represents a novel approach to cancer immunotherapy by targeting the metabolic suppression of T cells within the tumor microenvironment. Its unique mechanism of action as a tryptophan mimetic that reactivates mTORC1 signaling distinguishes it from direct IDO1 enzymatic inhibitors. The preclinical and clinical data to date support its potential to enhance the efficacy of various cancer therapies, including chemotherapy and immune checkpoint blockade. Further clinical investigation is warranted to fully elucidate its role in the evolving landscape of immuno-oncology.

References

- 1. pure.psu.edu [pure.psu.edu]

- 2. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. A phase I study of indoximod in patients with advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A phase I study of indoximod in patients with advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phase II trial of the IDO pathway inhibitor indoximod plus pembrolizumab for the treatment of patients with advanced melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. targetedonc.com [targetedonc.com]

- 12. ascopubs.org [ascopubs.org]

- 13. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-Indoximod in Murine Cancer Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indoximod (d-1-methyl-tryptophan) is an orally administered immunomodulatory agent that targets the indoleamine 2,3-dioxygenase (IDO) pathway. Unlike direct enzymatic inhibitors of IDO1, this compound acts as a tryptophan mimetic. This mechanism of action alleviates the immunosuppressive effects of tryptophan depletion in the tumor microenvironment by reactivating the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway in immune cells.[1][2][3] Additionally, this compound modulates the Aryl Hydrocarbon Receptor (AhR), influencing T-cell differentiation.[1] These actions collectively enhance anti-tumor immunity, making this compound a subject of significant interest in preclinical and clinical cancer research, often in combination with chemotherapy, radiation, or other immunotherapies.[4][5][6]

These application notes provide a comprehensive overview of the dosing and administration of this compound in various murine cancer models, based on published preclinical data. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action Signaling Pathway

This compound reverses the immunosuppressive effects of the IDO pathway through a dual mechanism involving the mTORC1 and AhR signaling pathways. In the tumor microenvironment, the enzyme IDO catabolizes tryptophan, leading to its depletion. This tryptophan scarcity inhibits mTORC1 activity in T cells, leading to their anergy and promoting an immunosuppressive environment. This compound, acting as a tryptophan mimetic, provides a sufficiency signal to mTORC1, restoring its activity and consequently promoting T-cell proliferation and effector function.[1][3][7] Concurrently, this compound modulates the Aryl Hydrocarbon Receptor (AhR), which is activated by the tryptophan metabolite kynurenine. This modulation influences T-cell differentiation, favoring the development of pro-inflammatory Th17 cells over immunosuppressive regulatory T cells (Tregs).[1]

Caption: this compound Signaling Pathway.

Dosing and Administration Data in Murine Cancer Models

The following tables summarize quantitative data on the dosing and administration of this compound from various preclinical studies in mice. Oral gavage is the most commonly reported route of administration.

Table 1: this compound Dosing Regimens in Murine Cancer Models

| Cancer Model | Mouse Strain | Route of Administration | Dosage (mg/kg) | Dosing Schedule | Combination Agent(s) | Reference(s) |

| B16F10 Melanoma | C57BL/6 | Oral Gavage | 31.3, 62.5, 125, 250 | Twice daily (BID) | Adoptive T-cell transfer + gp100 vaccine | [1] |

| B16F10 Melanoma | Not Specified | Oral (p.o.) | 400 | Not Specified | Chemo-immunotherapy | [7] |

| 4T1 Breast Cancer | Not Specified | Oral (p.o.) | 400 | Not Specified | Chemo-immunotherapy | [7] |

| MMTV-Neu Breast Cancer | MMTV-Neu transgenic | Oral | Not Specified | Not Specified | Paclitaxel | [4][6] |

| Lewis Lung Carcinoma | C57BL/6 | Not Specified | 200 | Not Specified | Not Specified | [8] |

| Glioblastoma (orthotopic) | Not Specified | Oral | Not Specified | Not Specified | Temozolomide + Radiation | [2][5][8] |

| Pediatric Brain Tumors | Not Specified | Oral | 16 (80% of adult RP2D), escalating to 19.2 (120%) | Twice daily (BID) | Temozolomide or Radiation | [2][9] |

Table 2: Efficacy of this compound in Murine Cancer Models

| Cancer Model | Dosing Regimen | Key Efficacy Readouts | Summary of Results | Reference(s) |

| B16F10 Melanoma | 31.3 - 250 mg/kg BID, oral gavage | Tumor growth inhibition | Dose-dependent improvement in anti-tumor effect. Doses > ~62.5 mg/kg (287 µmol/kg) showed significant decrease in IDO+ pDCs. | [1] |

| MMTV-Neu Breast Cancer | Not Specified, oral | Tumor regression | Synergistic effect with paclitaxel, producing significantly more tumor regression than either agent alone. | [4][6] |

| Glioblastoma (orthotopic) | Not Specified, oral | Survival | Synergistic effect with temozolomide and radiation, leading to improved survival. | [5][8] |

| 4T1.2 Breast Cancer | Not Specified | Anti-tumor activity | Significantly improved anti-tumor activity in combination therapy. | [10] |

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

This compound has poor aqueous solubility, requiring a specific vehicle for oral administration in mice.[7] The following protocol is a representative example for preparing a formulation suitable for oral gavage.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300 (Polyethylene glycol 300)

-

Tween 80 (Polysorbate 80)

-

Sterile deionized water (ddH₂O) or Phosphate-Buffered Saline (PBS)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Stock Solution Preparation:

-

Weigh the required amount of this compound powder.

-

Prepare a stock solution by dissolving this compound in DMSO. A suggested concentration is 40 mg/mL.[8] Ensure complete dissolution, using a vortex mixer and/or brief sonication if necessary.

-

-

Vehicle Preparation:

-

In a sterile tube, combine PEG300 and Tween 80. A common ratio is 30% PEG300 and 5% Tween 80 of the final volume.[8]

-

Mix thoroughly until a homogenous solution is formed.

-

-

Final Formulation:

-

Add the calculated volume of the this compound stock solution in DMSO to the PEG300/Tween 80 mixture. For a final concentration of 2 mg/mL, you would add 50 µL of a 40 mg/mL stock to 300 µL of PEG300 and 50 µL of Tween 80.[8]

-

Vortex the mixture until it is clear.

-

Add sterile ddH₂O or PBS to reach the final desired volume (e.g., to make up the remaining 60% of the volume).[8]

-

Vortex again to ensure a uniform suspension. The final formulation should be a clear solution. It is recommended to use the mixed solution immediately for optimal results.[7]

-

Note: The final concentration of DMSO should be kept low (typically ≤5%) to avoid toxicity. The provided example results in a 5% DMSO concentration. Always prepare a vehicle-only control group for your experiments.

Protocol 2: In Vivo Efficacy Study Workflow

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a subcutaneous murine tumor model.

References

- 1. blog.championsoncology.com [blog.championsoncology.com]

- 2. Indoximod-based chemo-immunotherapy for pediatric brain tumors: A first-in-children phase I trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Indoximod: An Immunometabolic Adjuvant That Empowers T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. investors.linkp.com [investors.linkp.com]

- 6. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tips to Design Successful Immuno-Oncology Efficacy Studies to Push Drug Discovery Further [resources.jax.org]

- 8. alexslemonade.org [alexslemonade.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Purification of (S)-Indoximod

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Indoximod, the L-isomer of 1-methyl-tryptophan, is a significant small molecule inhibitor of the indoleamine 2,3-dioxygenase (IDO1) pathway. The IDO1 enzyme is a key regulator of immune responses and is implicated in the tumor's ability to evade the host's immune system. By acting as a tryptophan mimetic, this compound can counteract the immunosuppressive effects of tryptophan depletion by IDO1, thereby restoring T-cell proliferation and function.[1][2][3][4] This makes this compound a compound of high interest in the field of cancer immunotherapy.

These application notes provide detailed protocols for the chemical synthesis and purification of this compound, aimed at providing researchers and drug development professionals with a comprehensive guide for obtaining high-purity material for preclinical and clinical research.

Synthesis of this compound (1-Methyl-L-tryptophan)

The primary synthetic route to this compound involves the direct N-methylation of the indole ring of L-tryptophan. This method is advantageous as it starts from a readily available and enantiomerically pure starting material, thus preserving the desired stereochemistry.

Synthesis Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocol: N-methylation of L-Tryptophan

This protocol is based on the general principles of N-alkylation of indoles.

Materials:

-

L-Tryptophan

-

Dimethylformamide (DMF), anhydrous

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend L-Tryptophan (1 equivalent) in anhydrous DMF.

-

Deprotonation: Cool the suspension in an ice bath to 0 °C. Carefully add sodium hydride (1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Methylation: Slowly add methyl iodide (1.2 equivalents) to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Quantitative Data for Synthesis

| Parameter | Value/Range | Reference |

| Starting Material | L-Tryptophan | General Knowledge |

| Key Reagents | Sodium Hydride, Methyl Iodide | General Knowledge |

| Solvent | Dimethylformamide (DMF) | General Knowledge |

| Reaction Temperature | 0 °C to Room Temperature | General Knowledge |

| Reaction Time | 4 - 6 hours | General Knowledge |

| Typical Yield | >85% (crude) | Estimated from similar reactions |

Purification of this compound

Purification of the crude this compound is crucial to remove unreacted starting materials, by-products, and any potential enantiomeric impurity. A combination of recrystallization and chiral chromatography is often employed to achieve high purity.

Purification Workflow

Caption: Purification workflow for this compound.

Experimental Protocol: Recrystallization

Materials:

-